Diethyl 4-[3-(4-chlorobenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate
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Overview
Description
Diethyl 4-[3-(4-chlorobenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate is a complex organic compound with the molecular formula C25H25ClN2O6 This compound is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound, and various functional groups including ester and amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-[3-(4-chlorobenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate typically involves multiple steps. One common method involves the reaction of 4-chlorobenzoyl chloride with 3-aminopropanol to form 3-(4-chlorobenzoyloxy)propylamine. This intermediate is then reacted with diethyl quinoline-3,6-dicarboxylate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-[3-(4-chlorobenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
Diethyl 4-[3-(4-chlorobenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl 4-[3-(4-chlorobenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The quinoline core is known to interact with DNA and proteins, potentially affecting cellular processes. The ester and amine groups may also play a role in the compound’s bioactivity by facilitating its binding to biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 3-(2-chlorobenzoyl)pyrrolo(2,1-a)isoquinoline-1,2-dicarboxylate
- Dimethyl 3-(2,4-dichlorobenzoyl)pyrrolo(2,1-a)isoquinoline-1,2-dicarboxylate
- Diethyl 3-(4-bromobenzoyl)pyrrolo(2,1-a)isoquinoline-1,2-dicarboxylate
Uniqueness
Diethyl 4-[3-(4-chlorobenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate is unique due to its specific combination of functional groups and the quinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
diethyl 4-[3-(4-chlorobenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O6/c1-3-32-24(30)17-8-11-21-19(14-17)22(20(15-28-21)25(31)33-4-2)27-12-5-13-34-23(29)16-6-9-18(26)10-7-16/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGMGLJHUADZKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCCOC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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